molecular formula C20H24N4O B7050364 N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B7050364
M. Wt: 336.4 g/mol
InChI Key: XMWFENCVAIQBTM-UHFFFAOYSA-N
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Description

N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused to a piperidine ring, which is further connected to a tetrahydronaphthalene moiety via a carboxamide linkage.

Properties

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-19(18-10-3-7-15-6-1-2-9-17(15)18)23-16-8-4-13-24(14-16)20-21-11-5-12-22-20/h1-2,5-6,9,11-12,16,18H,3-4,7-8,10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWFENCVAIQBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NC3CCCN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the tetrahydronaphthalene derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-piperidine derivatives and tetrahydronaphthalene-based molecules. Examples include:

Uniqueness

N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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